molecular formula C19H14BrNO B3447522 N-(4-BROMOPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE

N-(4-BROMOPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Cat. No.: B3447522
M. Wt: 352.2 g/mol
InChI Key: CIXXNERSZLWNNA-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-[1,1’-biphenyl]-4-carboxamide is an organic compound with the molecular formula C19H14BrNO It is a derivative of biphenyl, where a bromophenyl group is attached to the nitrogen atom of the carboxamide functional group

Properties

IUPAC Name

N-(4-bromophenyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO/c20-17-10-12-18(13-11-17)21-19(22)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXXNERSZLWNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for N-(4-Bromophenyl)-[1,1’-biphenyl]-4-carboxamide would likely involve scaling up the aforementioned synthetic routes. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted biphenyl derivatives, while oxidation and reduction could lead to changes in the oxidation state of the functional groups present .

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-[1,1’-biphenyl]-4-carboxamide would depend on its specific application. In the context of organic electronics, the compound may interact with other materials to enhance their electroluminescent properties. In pharmaceuticals, it could interact with biological targets such as enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Bromophenyl)-[1,1’-biphenyl]-4-carboxamide is unique due to the presence of both the bromophenyl and carboxamide groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in organic electronics and pharmaceuticals, where other similar compounds may not be as effective .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-BROMOPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-BROMOPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE

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